

Application Note: GC-MS Analysis of (R)-3-Hydroxytetradecanoic Acid

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Compound of Interest

Compound Name: (R)-3-hydroxytetradecanoic acid

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Abstract

(R)-3-hydroxytetradecanoic acid is a significant medium-chain hydroxy fatty acid that plays a role in various biological processes, including fatty acid biosynthesis.^{[1][2]} Accurate and sensitive quantification of this analyte is crucial for research in metabolic disorders and drug development. This application note provides a detailed protocol for the analysis of **(R)-3-hydroxytetradecanoic acid** in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including extraction and derivatization, as well as instrument parameters for reliable quantitative analysis.

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)- β -hydroxymyristic acid, is a 14-carbon chain fatty acid with a hydroxyl group at the third carbon position.^[3] It is an intermediate in the mitochondrial fatty acid β -oxidation pathway, and its levels can be indicative of certain metabolic states or disorders.^[4] GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids.^[5] However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, making them suitable for GC analysis.^[5] This protocol details a robust method for the analysis of **(R)-3-hydroxytetradecanoic acid** using a stable isotope dilution GC-MS approach.^[4]

Experimental Protocols

I. Sample Preparation: Extraction

This protocol is adapted for serum or plasma samples.

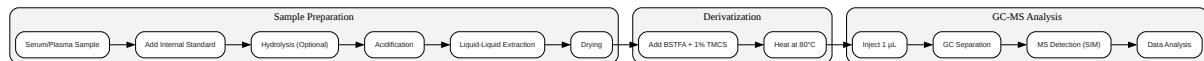
- Internal Standard Addition: To 500 μL of serum or plasma, add 10 μL of a 500 μM stable isotope-labeled internal standard solution (e.g., deuterated 3-hydroxy fatty acids).[6]
- Hydrolysis (for total fatty acid analysis): For the determination of total (free and esterified) 3-hydroxy fatty acids, hydrolyze the sample by adding 500 μL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, this step is omitted.[6]
- Acidification: Acidify the samples with 6 M HCl. Use 125 μL for unhydrolyzed samples and 2 mL for hydrolyzed samples.[6]
- Liquid-Liquid Extraction: Perform the extraction twice with 3 mL of ethyl acetate each time.[6]
- Drying: Dry the collected organic phases under a stream of nitrogen at 37 °C.[6]

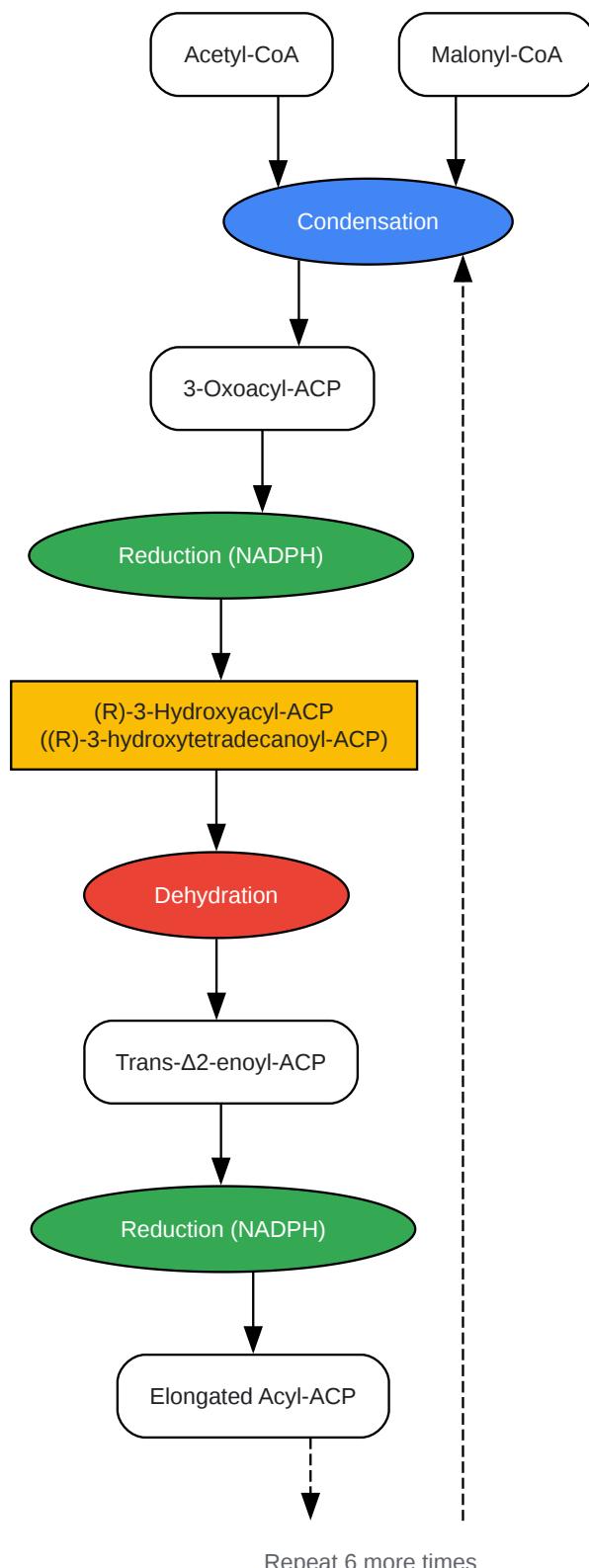
II. Derivatization: Silylation

To increase volatility for GC analysis, the extracted 3-hydroxy fatty acids are derivatized to their trimethylsilyl (TMS) ethers.

- Reagent Addition: Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample residue.[5][6]
- Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 80 °C for 60 minutes.[6]
- Sample Dilution (Optional): After cooling to room temperature, a solvent such as dichloromethane can be added for dilution before injection.[5]

Experimental Workflow





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